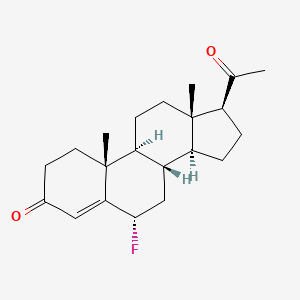

6alpha-Fluoropregn-4-ene-3,20-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6alpha-Fluoropregn-4-ene-3,20-dione: is a synthetic corticosteroid hormone. It is a fluorinated derivative of pregn-4-ene-3,20-dione, which is a naturally occurring steroid hormone. The introduction of a fluorine atom at the 6alpha position enhances its biological activity and stability. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Fluoropregn-4-ene-3,20-dione typically involves the fluorination of pregn-4-ene-3,20-dione. The process can be carried out using various fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The reaction temperature and time are optimized to achieve maximum yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 6alpha-Fluoropregn-4-ene-3,20-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The fluorine atom at the 6alpha position can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Oxidized derivatives such as 6alpha-fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione.

Reduction: Reduced derivatives such as 6alpha-fluoropregn-4-ene-3,20-diol.

Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry: 6alpha-Fluoropregn-4-ene-3,20-dione is used as a starting material for the synthesis of various fluorinated steroids. It serves as a model compound for studying the effects of fluorination on steroid structure and reactivity.

Biology: In biological research, this compound is used to study the role of corticosteroids in cellular processes. It helps in understanding the mechanisms of hormone action and the effects of fluorination on biological activity.

Medicine: this compound has potential applications in the development of new corticosteroid drugs. Its enhanced stability and activity make it a valuable candidate for therapeutic use.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 6alpha-Fluoropregn-4-ene-3,20-dione involves its interaction with corticosteroid receptors in target cells. The fluorine atom at the 6alpha position enhances its binding affinity to the receptor, leading to increased biological activity. Upon binding, the compound modulates the expression of specific genes involved in various physiological processes such as inflammation, immune response, and metabolism. The molecular targets include glucocorticoid receptors and mineralocorticoid receptors, which are part of the nuclear receptor superfamily.

Vergleich Mit ähnlichen Verbindungen

Pregn-4-ene-3,20-dione: The non-fluorinated parent compound.

6alpha-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione: A fluorinated derivative with additional hydroxyl groups.

3-fluoropregn-5-en-20-one: A fluorinated steroid with a different fluorination pattern.

16-methylpregn-4-ene-3,20-dione: A methylated derivative of pregn-4-ene-3,20-dione.

Uniqueness: 6alpha-Fluoropregn-4-ene-3,20-dione is unique due to the presence of the fluorine atom at the 6alpha position, which significantly enhances its biological activity and stability compared to its non-fluorinated counterparts. This fluorination also alters its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications.

Biologische Aktivität

6α-Fluoropregn-4-ene-3,20-dione (CAS No. 2300-03-0) is a fluorinated steroid compound that has garnered attention in pharmacological research due to its unique biological activities. This compound is a derivative of progesterone and is characterized by the presence of a fluorine atom at the 6α position, which influences its biological properties significantly.

- Molecular Formula : C21H29FO2

- Molecular Weight : 332.45 g/mol

- Synonyms : 6α-Fluoropregn-4-ene-3,20-dione

Biological Activity

The biological activity of 6α-Fluoropregn-4-ene-3,20-dione has been investigated in various studies, particularly in relation to its effects on steroid metabolism and its potential therapeutic applications.

Hormonal Activity

Research indicates that 6α-Fluoropregn-4-ene-3,20-dione exhibits significant hormonal activity. It has been shown to act as a potent agonist for progesterone receptors, influencing reproductive functions and potentially serving as a contraceptive agent. In vitro studies suggest that this compound can modulate gene expression related to reproductive hormones, thereby affecting fertility and menstrual cycles in animal models .

Metabolic Pathways

A study on high-production dairy cattle identified 6α-Fluoropregn-4-ene-3,20-dione among metabolites that were significantly altered in rumen fluid compared to low-production cows. This suggests its role in steroid biosynthesis pathways and its potential impact on metabolic processes related to energy utilization and reproductive efficiency in livestock .

Case Studies

- Reproductive Health : In a controlled study involving ovariectomized rats, administration of 6α-Fluoropregn-4-ene-3,20-dione resulted in notable changes in uterine weight and morphology, indicating its effectiveness as a progestin. The study highlighted its potential use in hormone replacement therapies and contraceptive formulations.

- Metabolomic Profiling : A metabolomic analysis conducted on dairy cattle revealed that 6α-Fluoropregn-4-ene-3,20-dione was upregulated in high-yielding cows. This finding points to its possible role as a biomarker for metabolic health and fertility status in dairy production systems .

Table of Biological Activities

Eigenschaften

CAS-Nummer |

2300-03-0 |

|---|---|

Molekularformel |

C21H29FO2 |

Molekulargewicht |

332.5 g/mol |

IUPAC-Name |

17-acetyl-6-fluoro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29FO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3 |

InChI-Schlüssel |

UZROOFLUFHWOJQ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |

Isomerische SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C |

Kanonische SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.